2-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)acetamide is an organic compound characterized by the presence of a chlorophenyl group, a quinoline moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 8-propoxyquinoline, which is then reacted with 2-(4-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
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Preparation of 8-propoxyquinoline
Starting Material: Quinoline
Reagent: Propyl bromide
Conditions: Reflux in the presence of a base like potassium carbonate
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Formation of 2-(4-chlorophenyl)acetyl chloride
Starting Material: 2-(4-chlorophenyl)acetic acid
Reagent: Thionyl chloride
Conditions: Reflux
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Final Coupling Reaction
Reagents: 8-propoxyquinoline, 2-(4-chlorophenyl)acetyl chloride, triethylamine
Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Sodium amide or thiourea in polar solvents
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Aminoquinoline derivatives
Substitution: Phenyl derivatives with various substituents replacing the chlorine atom
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide
- 2-(4-bromophenyl)-N-(8-propoxyquinolin-5-yl)acetamide
- 2-(4-chlorophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The propoxy group on the quinoline ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19ClN2O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-12-25-18-10-9-17(16-4-3-11-22-20(16)18)23-19(24)13-14-5-7-15(21)8-6-14/h3-11H,2,12-13H2,1H3,(H,23,24) |
InChI Key |
HDPXGDJDJJLFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=C(C=C3)Cl)C=CC=N2 |
Origin of Product |
United States |
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